N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15860841
Molecular Formula: C16H19N3
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3 |
|---|---|
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | N-phenyl-5-piperidin-2-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C16H19N3/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2,(H,18,19) |
| Standard InChI Key | POWJUMXTTWSKDU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)C2=CN=C(C=C2)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-phenyl-5-(piperidin-2-yl)pyridin-2-amine is C₁₆H₁₉N₃, with a molecular weight of 253.35 g/mol. The compound features a pyridine ring substituted at positions 2 and 5. The 2-amino group is bonded to a phenyl ring, while the 5-position hosts a piperidin-2-yl group, a six-membered saturated ring containing one nitrogen atom. Key physicochemical properties inferred from analogous structures include:
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LogP (octanol-water partition coefficient): Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen bond donors/acceptors: 2 donors (amine NH groups) and 3 acceptors (pyridine and piperidine nitrogens), influencing solubility and protein-binding interactions .
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Topological polar surface area (TPSA): ~50 Ų, suggesting moderate membrane permeability .
The piperidine ring introduces conformational flexibility, enabling adaptive binding to biological targets, while the phenyl and pyridine groups contribute to π-π stacking and hydrophobic interactions .
Synthetic Routes and Methodologies
Core Pyridine Ring Formation
The pyridine core is typically constructed via cyclocondensation reactions. A common approach involves the Hantzsch thiazole synthesis adapted for pyridine derivatives, where enaminones react with guanidines or thioureas under acidic conditions . For example, in the synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, enaminones such as 13 and 14 were cyclized with guanidine hydrochloride to form pyrimidine rings . By analogy, N-phenyl-5-(piperidin-2-yl)pyridin-2-amine could be synthesized via:
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Formation of a 5-substituted pyridine precursor through condensation of a diketone with an ammonia source.
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Introduction of the piperidin-2-yl group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .
Functionalization at Position 2
The 2-amino-phenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling, employing palladium or copper catalysts to couple aryl halides with anilines . For instance, in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, palladium-mediated coupling enabled the installation of a 2-pyridylmethylamine group at position 7 .
Piperidine Substitution
The piperidin-2-yl moiety is incorporated using reductive amination or alkylation. In related work, 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine (114) was synthesized via reductive amination of 6-bromopyridine-3-carbaldehyde (113) with ethylpiperazine . Similar strategies could position the piperidine ring at position 5 of the pyridine core.
Structure–Activity Relationships (SAR)
While direct SAR data for N-phenyl-5-(piperidin-2-yl)pyridin-2-amine are unavailable, insights can be drawn from studies on structurally related CDK4/6 inhibitors and antimycobacterial agents:
Role of the Piperidine Ring
In CDK4/6 inhibitors like 78, a piperazine group enhanced selectivity by forming water-mediated hydrogen bonds with His100 in CDK6 . The piperidin-2-yl group in the target compound may similarly improve kinase selectivity through hydrophobic interactions and conformational restraint.
Impact of the 2-Aminophenyl Group
Pyrazolo[1,5-a]pyrimidin-7-amines with 2-pyridylmethylamine substituents exhibited potent antimycobacterial activity, attributed to enhanced membrane penetration and target engagement . The phenylamine group in N-phenyl-5-(piperidin-2-yl)pyridin-2-amine likely contributes to similar pharmacokinetic advantages.
Substitution Patterns
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5-Position substitutions: Bulky groups (e.g., cyclopentyl) in CDK4/6 inhibitors improved potency (e.g., 78, K<sub>i</sub> = 1 nM for CDK4) . The piperidin-2-yl group may optimize steric and electronic complementarity with target proteins.
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2-Amino modifications: Methylation or fluorination of the aniline ring in related compounds modulated metabolic stability and off-target effects .
Pharmacological and Biological Data
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidin-7-amines with 2-pyridylmethylamine groups demonstrated Mycobacterium tuberculosis growth inhibition (MIC ≤ 1 μM) . The target compound’s piperidine and phenylamine groups could enhance antimycobacterial efficacy by improving target binding or disrupting bacterial membranes.
Applications and Future Directions
Oncology
As a CDK4/6 inhibitor analog, this compound could be explored in breast cancer models. Palbociclib analogs with piperazine groups are FDA-approved for hormone receptor-positive breast cancer, supporting further investigation .
Infectious Diseases
Structural similarity to antimycobacterial pyrazolo[1,5-a]pyrimidines suggests potential utility against drug-resistant tuberculosis .
Neurological Disorders
Moderate lipophilicity (LogP ~3) and TPSA (~50 Ų) indicate possible central nervous system activity, warranting studies in neurodegenerative or psychiatric conditions.
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